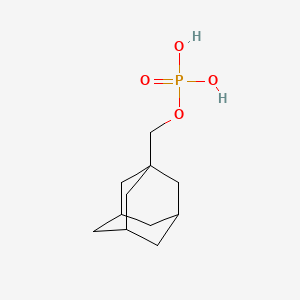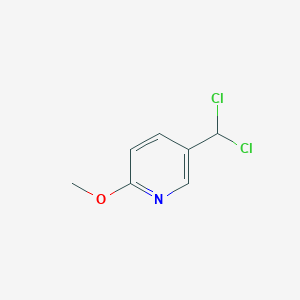![molecular formula C10H10N2O B15336891 3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
3-Acetyl-5-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-methylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. The presence of an acetyl group at the 3-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core makes this compound unique. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-aminopyridine with an appropriate ketone under acidic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments helps in achieving efficient production .
化学反応の分析
Types of Reactions: 3-Acetyl-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in chloroform or iodine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Halogenated derivatives with bromine or iodine atoms at specific positions.
科学的研究の応用
Chemistry: 3-Acetyl-5-methylimidazo[1,2-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow it to bind to specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 3-acetyl-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
- 2-Methylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 4-Alkylaminoimidazo[1,2-a]pyridine
Comparison: 3-Acetyl-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both an acetyl group at the 3-position and a methyl group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. For instance, the acetyl group enhances its reactivity in certain chemical reactions, while the methyl group influences its binding affinity to biological targets .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(5-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-10-11-6-9(8(2)13)12(7)10/h3-6H,1-2H3 |
InChIキー |
NZNQRMKVGIVAGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC=C(N12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


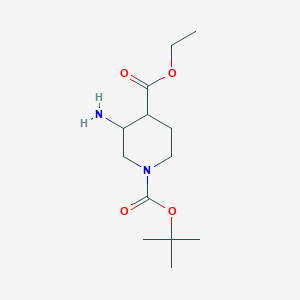
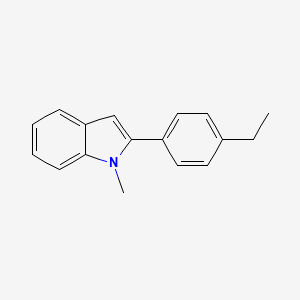
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
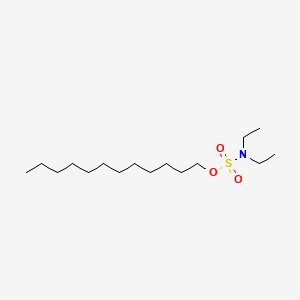

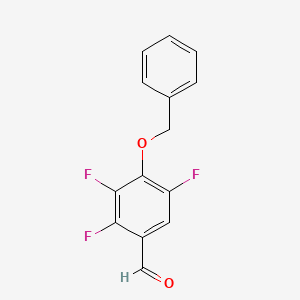

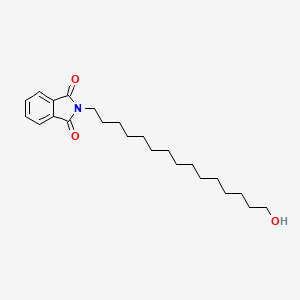
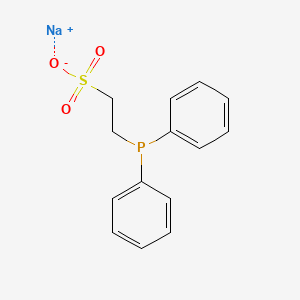

![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
